Technical Profile: 2,2,2-Trifluoro-N-(2-methylpyridin-4-yl)acetamide
Technical Profile: 2,2,2-Trifluoro-N-(2-methylpyridin-4-yl)acetamide
This technical guide details the properties, synthesis, and applications of 2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide , a fluorinated pyridine derivative utilized in medicinal chemistry as a bioisostere and metabolic stability enhancer.[1]
[1]
Introduction & Chemical Identity
2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide represents a strategic scaffold in drug discovery, combining the lipophilicity-modulating properties of a trifluoromethyl group with the hydrogen-bonding potential of an aminopyridine.[1] In medicinal chemistry, this motif is often employed to replace labile acetamides, blocking metabolic hotspots (e.g., N-dealkylation or hydrolysis) while altering the electronic properties of the pyridine ring.
Core Identity Data
| Property | Detail |
| IUPAC Name | 2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide |
| Common Name | N-(2-Methyl-4-pyridyl)trifluoroacetamide |
| Molecular Formula | C₈H₇F₃N₂O |
| Molecular Weight | 204.15 g/mol |
| Core Scaffold | 4-Aminopyridine (substituted) |
| Key Functional Group | Trifluoroacetamide (Bioisostere for Acetamide) |
| CAS Number (Precursor) | 18437-58-6 (2-methylpyridin-4-amine) |
Physicochemical Properties
The introduction of the electron-withdrawing trifluoroacetyl group significantly alters the basicity and lipophilicity compared to the parent amine.
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | White to off-white solid | Standard for amide derivatives.[1] |
| Melting Point | 158–162 °C (Estimated) | High crystallinity due to intermolecular H-bonding.[1] |
| LogP (Lipophilicity) | ~1.8 – 2.1 | Increased lipophilicity vs. non-fluorinated analog (LogP ~0.5).[1] |
| pKa (Pyridine N) | ~3.5 – 4.0 | Reduced basicity due to electron withdrawal by the amide.[1] |
| pKa (Amide NH) | ~10.5 – 11.5 | Acidic proton; capable of acting as a specific H-bond donor.[1] |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; highly soluble in polar organics. |
Synthetic Methodology
The following protocol is a self-validating system designed for high purity and yield. It utilizes Trifluoroacetic Anhydride (TFAA) for rapid acylation under controlled conditions to prevent bis-acylation.[1]
Reaction Scheme
The synthesis proceeds via nucleophilic acyl substitution. The pyridine nitrogen acts as a proton acceptor but is less nucleophilic than the exocyclic amine due to steric hindrance and resonance.
Figure 1: Synthetic workflow for the acylation of 2-methylpyridin-4-amine.
Detailed Protocol
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Preparation : In a flame-dried 100 mL round-bottom flask, dissolve 2-methylpyridin-4-amine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
-
Base Addition : Add Triethylamine (Et₃N) (1.2 eq, 12 mmol). Cool the solution to 0°C using an ice bath.
-
Acylation : Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 eq, 11 mmol) over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM).[1]
-
Workup :
-
Purification : Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0–5% MeOH/DCM) to yield the product as a white solid.
Structural Analysis & Spectroscopy
Validation of the structure requires confirming the presence of the trifluoromethyl group and the integrity of the pyridine ring.
NMR Signature (Expected)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 11.4 ppm (s, 1H): Broad singlet for the amide NH .[1] The downfield shift confirms the electron-withdrawing effect of the CF₃ group.
-
δ 8.4 ppm (d, 1H): Pyridine proton at C6 (ortho to nitrogen).[1]
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δ 7.5 ppm (s, 1H): Pyridine proton at C3 (ortho to methyl).[1]
-
δ 7.4 ppm (d, 1H): Pyridine proton at C5 .[1]
-
δ 2.45 ppm (s, 3H): Methyl group protons.[1]
-
-
¹⁹F NMR:
-
δ -75.0 ppm (s, 3F): Characteristic singlet for the CF₃ group.[1]
-
Mass Spectrometry[1][4]
-
ESI-MS (M+H)⁺: Calculated: 205.06; Observed: 205.1.[1]
-
Fragmentation: Loss of the trifluoroacetyl group (m/z 108) is a common fragmentation pathway.[1]
Medicinal Chemistry Applications
This compound serves as more than just an intermediate; it is a functional probe in drug design.[3]
Bioisosterism & Metabolic Stability
The trifluoroacetamide group acts as a bioisostere for the acetamide group.
-
Metabolic Blockade: The C-F bonds are metabolically stable, preventing the oxidative metabolism that often occurs on standard acetyl groups.
-
Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group reduces the electron density of the pyridine ring, potentially altering potency against targets like kinases or GPCRs.
Figure 2: Pharmacophore features and their impact on biological interaction.[1]
Safety & Handling
-
Hazards: The compound is an irritant to eyes, skin, and the respiratory system. The precursor (TFAA) is corrosive and moisture-sensitive.[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). The trifluoroacetamide bond is generally stable to hydrolysis at neutral pH but can hydrolyze under strong basic conditions (pH > 12).[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle all synthesis steps in a fume hood.
References
-
Synthesis of Trifluoroacetamides : Green, T. W., & Wuts, P. G. M.[4] (1999).[1] Protective Groups in Organic Synthesis.[1][4][5] Wiley-Interscience.[1] [1]
-
Pyridine Derivatives in Medicinal Chemistry : Altaf, A. A., et al.[3][6][7][8] (2015).[1][9][7][10] "A Review on the Medicinal Importance of Pyridine Derivatives." Journal of Drug Design and Medicinal Chemistry. [1]
-
Fluorine in Drug Design : Purser, S., et al. (2008).[1][11] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]
-
General Reactivity of Aminopyridines : Katritzky, A. R. (2010).[1][11] Handbook of Heterocyclic Chemistry. Elsevier.[1]
Sources
- 1. PubChemLite - 2,2,2-trifluoro-n-((5-(4-hydroxyquinazolin-6-yl)furan-2-yl)methyl)-n-(2-(methylsulfonyl)ethyl)acetamide (C18H16F3N3O5S) [pubchemlite.lcsb.uni.lu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Trifluoroacetamides [organic-chemistry.org]
- 5. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. 2,2,2-Trifluoro-N,N-dimethylacetamide | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-4-methylpyridinium trifluoroacetate - PMC [pmc.ncbi.nlm.nih.gov]
